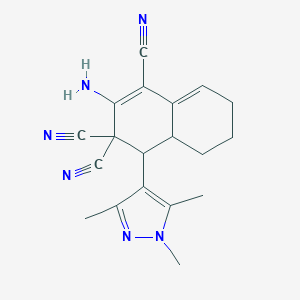![molecular formula C15H17ClN4O3S B280294 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDDP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of COX-2 enzyme, which is responsible for the production of PGE2. In addition, this compound has been reported to inhibit the activity of NF-κB, which regulates the expression of genes involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the method described above. This compound has also been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, this compound also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its bioavailability. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in in vitro studies.
Future Directions
For research on 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide include investigating its potential anticancer activity in vivo, understanding its mechanism of action, and optimizing its synthesis method and bioavailability for therapeutic applications.
Synthesis Methods
The synthesis of 4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-N-(2,5-dimethoxyphenyl)carbamothioyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The reaction yields this compound as a white crystalline solid. This method has been reported in various scientific research studies and has been found to be effective for the synthesis of this compound.
Scientific Research Applications
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also been reported to have potential anticancer activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer cells. This compound has also been found to have potential antifungal and antibacterial activity.
Properties
Molecular Formula |
C15H17ClN4O3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3S/c1-8-12(16)13(20(2)19-8)14(21)18-15(24)17-10-7-9(22-3)5-6-11(10)23-4/h5-7H,1-4H3,(H2,17,18,21,24) |
InChI Key |
GOQSCESISYWZQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)

![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)


